molecular formula C13H15ClN2O3 B330635 1-{2-chloro-4-nitrobenzoyl}azepane

1-{2-chloro-4-nitrobenzoyl}azepane

Cat. No.: B330635
M. Wt: 282.72 g/mol
InChI Key: DGXBCDHEOUKEEE-UHFFFAOYSA-N
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Description

1-{2-chloro-4-nitrobenzoyl}azepane is an organic compound with the molecular formula C13H15ClN2O3 It is characterized by the presence of a chloro and nitro group attached to a benzoyl ring, which is further connected to an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-chloro-4-nitrobenzoyl}azepane typically involves the reaction of 2-chloro-4-nitrobenzoyl chloride with azepane in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-chloro-4-nitrobenzoyl chloride+azepaneThis compound\text{2-chloro-4-nitrobenzoyl chloride} + \text{azepane} \rightarrow \text{this compound} 2-chloro-4-nitrobenzoyl chloride+azepane→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-{2-chloro-4-nitrobenzoyl}azepane can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Reduction: 1-(2-Amino-4-nitrobenzoyl)azepane.

    Substitution: Various substituted benzoyl azepane derivatives depending on the nucleophile used.

Scientific Research Applications

1-{2-chloro-4-nitrobenzoyl}azepane has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{2-chloro-4-nitrobenzoyl}azepane involves its interaction with molecular targets such as enzymes or receptors. The chloro and nitro groups play a crucial role in its reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 1-(2-Chloro-4-nitrophenyl)piperazine
  • 1-(4-Chloro-2-nitrophenyl)pyrrolidine
  • 1-(4-Chloro-3-nitrobenzoyl)azepane

Comparison: 1-{2-chloro-4-nitrobenzoyl}azepane is unique due to the presence of both chloro and nitro groups on the benzoyl ring, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H15ClN2O3

Molecular Weight

282.72 g/mol

IUPAC Name

azepan-1-yl-(2-chloro-4-nitrophenyl)methanone

InChI

InChI=1S/C13H15ClN2O3/c14-12-9-10(16(18)19)5-6-11(12)13(17)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2

InChI Key

DGXBCDHEOUKEEE-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Canonical SMILES

C1CCCN(CC1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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